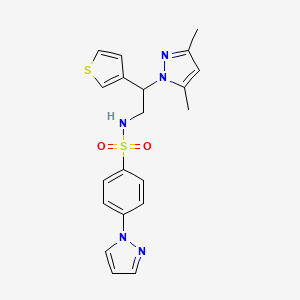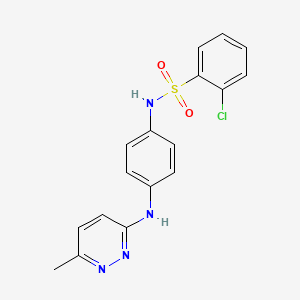
2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide, also known as MPB-CP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds, which are known for their antibacterial and antifungal properties. However, MPB-CP has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Occurrence and Fate of Parabens in Aquatic Environments
Parabens, chemically similar due to their aromatic and synthetic nature, are widely used as preservatives in various consumer products. They are of interest due to their environmental persistence and potential endocrine-disrupting effects. Research on parabens could provide insights into the environmental behavior, degradation, and potential ecological impacts of similar compounds, including "2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide" (Haman et al., 2015).
Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance
Triazines and their derivatives, similar in heterocyclic nature to the compound , exhibit a wide spectrum of biological activities. This highlights the potential for "this compound" to be explored for antibacterial, anticancer, antiviral, and other pharmacological applications (Verma et al., 2019).
Synthetic, Spectroscopic, and Structural Properties of Novel Compounds
The study of novel synthetic routes and structural properties of heterocyclic compounds can provide valuable insights into the chemical behavior and potential applications of "this compound." Research in this area contributes to the development of new materials and pharmaceuticals with specific desired properties (Issac & Tierney, 1996).
Chlorogenic Acid: A pharmacological review
Chlorogenic acid, another compound with significant biological activity, serves as an example of how natural compounds can be utilized for their antioxidant, antibacterial, hepatoprotective, and other beneficial effects. This indicates the potential for comprehensive pharmacological studies on "this compound" to uncover similar therapeutic uses (Naveed et al., 2018).
Fate Processes of Chlorobenzenes in Soil and Potential Remediation Strategies
The environmental impact and remediation strategies for chlorobenzenes provide a model for understanding the environmental persistence and degradation mechanisms of related compounds. This research could inform the environmental management of residues from "this compound" production and use (Brahushi et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound 2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors and plays a significant role in tumor cell proliferation and tumor hypoxia .
Mode of Action
This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolism, leading to a significant modification in pH .
Biochemical Pathways
The inhibition of CA IX by this compound affects the biochemical pathway of anaerobic glycolysis . This disruption leads to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests that it has sufficient bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis in cancer cells . The compound also shows a significant inhibitory effect against cancer cell lines .
properties
IUPAC Name |
2-chloro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-12-6-11-17(21-20-12)19-13-7-9-14(10-8-13)22-25(23,24)16-5-3-2-4-15(16)18/h2-11,22H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMLWRRPIZIHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

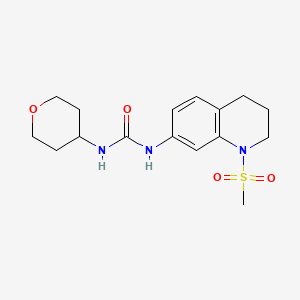
![N-(3-chloro-2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2440612.png)
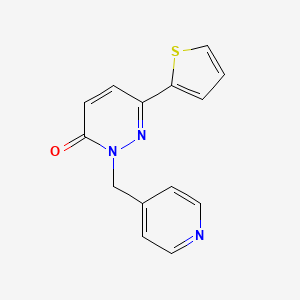
![5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2440614.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2440616.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2440619.png)
![2-Chloro-1-[(1S,2R,6S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]ethanone](/img/structure/B2440622.png)
![N-[[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2440623.png)
![N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide](/img/structure/B2440624.png)
![(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2440626.png)
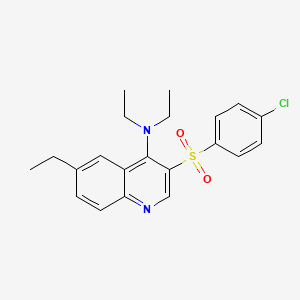
![Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B2440631.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2440632.png)
